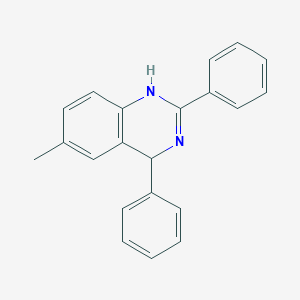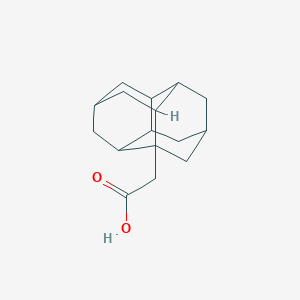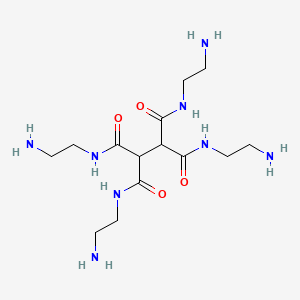
N~1~,N~2~,N'~1~,N'~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple amino and carboxamide groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide typically involves the reaction of ethane-1,1,2,2-tetracarboxylic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
化学反应分析
Types of Reactions: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
科学研究应用
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism by which N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules and pathways.
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): Known for its chelating properties.
Nitrilotriacetic acid (NTA): Another chelating agent with similar functional groups.
Uniqueness: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide is unique due to its specific arrangement of amino and carboxamide groups, which provides distinct reactivity and binding properties compared to other similar compounds.
属性
CAS 编号 |
141376-66-1 |
|---|---|
分子式 |
C14H30N8O4 |
分子量 |
374.44 g/mol |
IUPAC 名称 |
1-N,1-N,2-N,2-N-tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide |
InChI |
InChI=1S/C14H30N8O4/c15-1-5-19-11(23)9(12(24)20-6-2-16)10(13(25)21-7-3-17)14(26)22-8-4-18/h9-10H,1-8,15-18H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI 键 |
UCEILQGUZDDTLG-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)C(C(C(=O)NCCN)C(=O)NCCN)C(=O)NCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
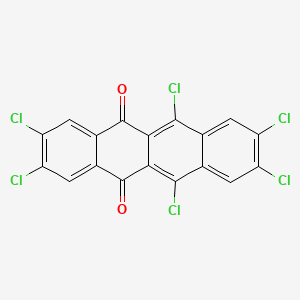
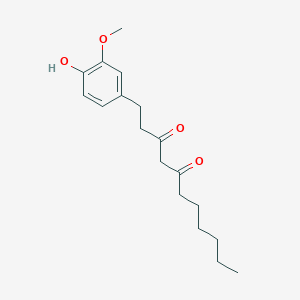
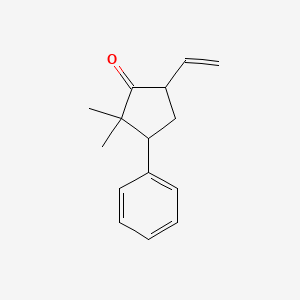
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
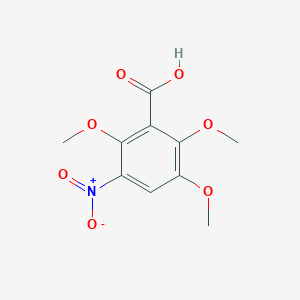
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
